1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-8-5-6-13(7-8)11-12-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQFYIZOJCJRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzo D Thiazol 2 Yl Pyrrolidin 3 Ol and Its Analogues
Retrosynthetic Analysis of the 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary disconnection can be made at the C-N bond between the benzothiazole (B30560) and pyrrolidine (B122466) rings. This approach suggests two key synthons: a 2-substituted benzothiazole and a 3-hydroxypyrrolidine derivative.
This retrosynthetic strategy is illustrated in the following scheme:

This disconnection simplifies the complex target molecule into two more readily accessible building blocks: 2-chlorobenzothiazole (B146242) and 3-hydroxypyrrolidine. The forward synthesis would then involve a nucleophilic substitution reaction between these two precursors.
Classical Synthetic Routes to Benzothiazole-Pyrrolidine Hybrid Systems
The classical synthesis of benzothiazole-pyrrolidine hybrids generally involves the separate construction of the benzothiazole and pyrrolidine rings, followed by their coupling.
Condensation Reactions Involving 2-Aminothiophenol (B119425) Derivatives
A cornerstone in the synthesis of the benzothiazole core is the condensation of 2-aminothiophenol with various electrophilic partners. This method is widely used due to its efficiency and the ready availability of the starting materials. mdpi.com
Commonly employed reagents for condensation with 2-aminothiophenol include:
Aldehydes/Ketones: Reaction with aldehydes or ketones, often under acidic or catalytic conditions, leads to the formation of 2-substituted benzothiazoles. mdpi.com
Carboxylic Acids and Derivatives: Condensation with carboxylic acids, acyl chlorides, or esters provides another versatile route to 2-substituted benzothiazoles. mdpi.com For example, the reaction with para-nitro benzoyl chloride in pyridine (B92270) has been reported to yield 2-(4'-nitrophenyl)-benzothiazole-6-carbonyl chloride. mdpi.com
β-Diketones: These reagents can also be used in condensation reactions with 2-aminobenzenethiol to form benzothiazole derivatives. mdpi.com
Cyclization Strategies for Benzothiazole Formation
Intramolecular cyclization is another key strategy for forming the benzothiazole ring system. These methods often start with a pre-functionalized benzene (B151609) ring containing both a sulfur and a nitrogen substituent in an ortho relationship.
Recent advancements have focused on greener and more efficient cyclization methods. mdpi.com For instance, the synthesis of 2-acylbenzothiazoles has been achieved from aryl methyl ketones and 2-aminobenzenethiol under metal-free conditions through a sequence of condensation, Michael addition, and oxidative dehydrogenation. mdpi.com
Functionalization of Pyrrolidine Ring Systems
The pyrrolidine ring, the other key component of the target molecule, can be synthesized or functionalized in various ways. For the synthesis of this compound, a pre-existing 3-hydroxypyrrolidine is often the most straightforward starting material.
However, functionalization of the pyrrolidine ring can also be achieved post-coupling. For example, a 1,3-dipolar cycloaddition reaction of an in situ generated azomethine ylide with a suitable dipolarophile can be used to construct the pyrrolidine ring with desired substituents. nih.gov
Coupling Reactions for Scaffold Assembly
The final step in many classical syntheses of benzothiazole-pyrrolidine hybrids is the coupling of the two heterocyclic systems. A common method is the nucleophilic substitution reaction between a 2-halobenzothiazole and a pyrrolidine derivative.
For instance, the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was achieved through a DCC mediated coupling between benzo[d]thiazol-2-amine and flurbiprofen, forming an amide bond. mdpi.com This highlights the utility of coupling reactions in creating complex benzothiazole-containing molecules.
Advanced Synthetic Methodologies
More recent synthetic strategies aim to improve efficiency, yield, and environmental friendliness. These can include one-pot multi-component reactions and the use of novel catalytic systems.
An example of an advanced approach is the three-component 1,3-dipolar cycloaddition reaction. This method has been used to synthesize spirooxindole-pyrrolidine-benzothiazole heterocyclic hybrids in a one-pot reaction with exclusive regioselectivity. nih.gov While not directly producing the target molecule, this strategy showcases the potential of modern synthetic methods for creating complex heterocyclic systems containing both benzothiazole and pyrrolidine rings.
Furthermore, the development of catalytic systems, such as copper-catalyzed intramolecular N-S bond formation, has provided efficient routes to benzothiazole derivatives under milder conditions. mdpi.comnih.gov These advanced methods offer promising avenues for the future synthesis of this compound and its analogues.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is applicable to the synthesis of various heterocyclic compounds, including those containing pyrazole (B372694), isoxazole (B147169), and thiazole (B1198619) rings. nih.govresearchgate.net In the context of benzothiazole synthesis, microwave irradiation can be employed to efficiently drive the condensation reactions that form the core heterocyclic structure. For instance, the synthesis of 2-substituted benzothiazoles from carboxylic acids and 2-aminothiophenol can be effectively promoted by Lawesson's reagent under solvent-free microwave conditions. organic-chemistry.org Similarly, one-pot microwave-assisted methods have been developed for creating complex thiazole-containing systems, demonstrating the utility of this technique for rapid scaffold construction. umich.edunih.gov The cyclization of 1,3-di(thiophen-2-yl)prop-2-en-1-one with various nitrogen nucleophiles to form pyrazole and isoxazole derivatives has been shown to be more efficient under microwave heating, reducing reaction times and increasing yields. nih.gov These principles can be extended to the synthesis of the this compound scaffold, potentially accelerating the key bond-forming steps.
Catalyst-Mediated Transformations (e.g., ZnO-beta zeolite, ZnO NPs, Cu-catalyzed)
Catalysts are central to the efficient synthesis of benzothiazole derivatives, offering pathways with milder conditions and improved yields.
ZnO-beta Zeolite and ZnO Nanoparticles (NPs): Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recyclability. ZnO-beta zeolite has been identified as an effective and environmentally friendly catalyst for the cyclocondensation of 2-aminothiophenol with aldehydes, producing benzothiazole derivatives in good yields. researchgate.net Furthermore, ZnO nanoparticles (ZnO NPs) have emerged as a green and efficient catalyst for the synthesis of 2-aryl-1,3-benzothiazoles and related benzoxazoles at room temperature. researchgate.net These reactions are typically very fast, with high yields, and the ZnO NP catalyst can often be recycled and reused multiple times without a significant drop in activity. researchgate.netresearchgate.net The proposed mechanism for ZnO NP catalysis involves the activation of an aldehyde by the nanoparticle surface, followed by nucleophilic attack by 2-aminothiophenol and subsequent intramolecular cyclization to form the benzothiazole ring. mdpi.com
Cu-catalyzed Synthesis: Copper catalysts are widely employed in the formation of benzothiazoles. Copper-catalyzed three-component reactions of 2-iodoanilines, aldehydes, and sulfur powder in water can produce a variety of 2-substituted benzothiazoles in good to excellent yields. nih.gov Another efficient method involves the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles, which is applicable to a broad range of substrates and uses the environmentally friendly solvent ethanol (B145695). organic-chemistry.orgacs.orgacs.org This process is believed to proceed through the formation of a sulfilimine intermediate, followed by a copper-induced intramolecular cyclization. acs.org Copper(I) iodide (CuI), often in combination with a ligand like 1,10-phenanthroline, is also effective for the cyclization of ortho-haloanilides to form benzothiazoles. organic-chemistry.org
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| ZnO-beta zeolite | 2-Aminothiophenol, Aldehydes | Heterogeneous, Eco-friendly, Good yields | researchgate.net |
| ZnO NPs | 2-Aminothiophenol, Aldehydes | Green catalyst, Room temperature, Fast reactions (<8 min), Recyclable | researchgate.netresearchgate.net |
| Cu-catalyzed (various) | 2-Iodoanilines, Aldehydes, Sulfur | Three-component reaction, Performed in water | nih.gov |
| Cu(OAc)₂ | 2-Aminobenzenethiols, Nitriles | Wide substrate scope, Uses ethanol as solvent | acs.orgacs.org |
| CuI / 1,10-phenanthroline | ortho-Haloanilides | General method for benzothiazole formation via cyclization | organic-chemistry.org |
Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for generating molecular diversity. Several MCRs have been developed for the synthesis of benzothiazole-containing scaffolds. A notable example is the copper-catalyzed, one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde, which yields 2-substituted 1,3-benzothiazoles. organic-chemistry.org Another three-component approach uses copper to catalyze the reaction of 2-iodoanilines, aldehydes, and sulfur powder. nih.gov Such strategies allow for the rapid assembly of complex molecules from simple, readily available starting materials, making them ideal for creating libraries of structurally diverse analogues of this compound for further investigation. For instance, a recyclable heterogeneous catalyst has been used for the three-component synthesis of 2,3-dihydro-4H-benzo[e] nih.govacs.orgthiazin-4-ones from 2-mercaptobenzoic acids, aldehydes, and amines. nih.gov
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly integrated into the synthesis of heterocyclic compounds. Many of the modern methods for benzothiazole synthesis are designed to be more environmentally benign. nih.govnih.gov The use of ZnO nanoparticles is a prime example, offering a recyclable catalyst that functions under mild, room-temperature conditions. researchgate.netmdpi.com Similarly, performing reactions in water, as seen in some copper-catalyzed three-component syntheses, reduces the reliance on volatile organic solvents. nih.gov The development of protocols that use ethanol, a greener solvent, also aligns with these principles. acs.orgacs.org Another green approach involves using a mixture of H₂O₂/HCl as a catalyst in ethanol at room temperature, which provides excellent yields of benzothiazoles from 2-aminothiophenol and aldehydes. nih.gov These methods minimize waste, reduce energy consumption, and use less hazardous materials, making the synthesis of benzothiazole derivatives more sustainable.
Stereo- and Regioselective Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound requires precise control over the stereochemistry of the pyrrolidin-3-ol ring. A major strategy for accessing optically pure pyrrolidine derivatives is to start from a chiral precursor, such as proline or 4-hydroxyproline. mdpi.com These natural amino acids provide a readily available source of chirality, which can be carried through a synthetic sequence.
Alternatively, stereoselective methods can be used to create the pyrrolidine ring from acyclic starting materials. mdpi.com For the regioselective aspect of the synthesis, which involves the formation of the bond between the benzothiazole C2 carbon and the pyrrolidine nitrogen, methods like the copper-catalyzed 1,3-dipolar alkyne-azide cycloaddition (CuAAC) have been used to achieve regioselectivity in linking different heterocyclic systems. academie-sciences.frnih.govresearchgate.net While not directly applied to the target molecule in the reviewed literature, these "click chemistry" principles demonstrate how specific connections between two molecular fragments can be controlled. In the synthesis of O-isoxazolyl-1,5-benzodiazepin-2-ones, the regiochemistry of the cycloaddition was confirmed by NMR analysis, demonstrating that such reactions can produce a single desired regioisomer. academie-sciences.fr
Design and Synthesis of Structurally Related Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is crucial for exploring its chemical space and potential applications. Modifications can be introduced on either the benzothiazole ring or the pyrrolidinol moiety.
Modifications on the Benzothiazole Ring System
The benzothiazole core is amenable to a wide range of substitutions, which can be introduced by using appropriately substituted starting materials. The condensation of substituted 2-aminobenzenethiols with aldehydes or nitriles is a common route to introduce diversity. nih.govacs.org For example, 6-substituted benzo[d]thiazol-2-amine can be used as a starting material to synthesize a variety of complex hybrid molecules. researchgate.netnih.gov
Substitutions on the Pyrrolidin-3-ol Moiety
Modifications of the pyrrolidin-3-ol portion of the this compound scaffold are crucial for exploring the structure-activity relationships (SAR) and optimizing the pharmacological properties of these compounds. The pyrrolidine ring, a versatile and widely used scaffold in drug discovery, allows for extensive structural diversification due to its three-dimensional, non-planar nature. nih.gov The ability to introduce substituents at various positions of the pyrrolidine ring can significantly influence the molecule's interaction with biological targets.
The synthesis of substituted pyrrolidines can be approached through various methods, including the modification of readily available chiral precursors like 4-hydroxyproline. mdpi.com This natural amino acid provides a stereochemically defined starting point for the introduction of diverse functional groups onto the pyrrolidine ring. However, a limitation of this approach is the potential difficulty in introducing pharmacophores at certain positions of the pyrrolidine fragment, which can complicate the exploration of a wide range of biologically active compounds. mdpi.com
Another strategy involves the Williamson ether synthesis, where a hydroxyl group on the pyrrolidine ring is reacted with a suitable electrophile. For instance, the synthesis of Paritaprevir, an antiviral drug, involves the reaction of 3-hydroxy-L-proline with 6-chlorophenanthridine (B98449) in the presence of a base. mdpi.com A similar approach could be envisioned for the derivatization of the 3-hydroxyl group of this compound.
Furthermore, the orientation of substituents on the pyrrolidine ring can have a profound impact on biological activity. Studies on antiestrogen (B12405530) benzopyran derivatives have shown that the stereospecific orientation of a methyl group on the pyrrolidine ring can alter the binding mode within the hormone-binding pocket of the estrogen receptor α. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis of substituted this compound analogs.
Research into related structures, such as 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones, has demonstrated that substitutions on the pyrrolidine nitrogen can lead to potent anticonvulsant activity. nih.gov While this involves a different substitution pattern, it underscores the value of exploring various substitution points on the pyrrolidine ring to modulate biological effects.
Table 1: Examples of Substitutions on the Pyrrolidine Moiety in Related Heterocyclic Compounds
| Starting Material | Reagent | Resulting Substitution | Reference |
| 3-Hydroxy-L-proline | 6-Chlorophenanthridine | O-alkylation at 3-position | mdpi.com |
| 3-(Benzo[d]isoxazol-3-yl)succinic anhydride | Various primary amines | N-alkylation/arylation | nih.gov |
| Proline | Various carboxylic acids | N-acylation | mdpi.com |
Bioisosteric Replacements within the Scaffold
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a powerful tool in medicinal chemistry. nih.govpreprints.org This approach can be employed to optimize pharmacokinetic properties, reduce toxicity, or explore new chemical space. For the this compound scaffold, bioisosteric replacements can be considered for both the benzothiazole and the pyrrolidin-3-ol moieties.
The benzothiazole ring itself is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents. nih.gov Its replacement with other heterocyclic systems could lead to novel compounds with altered biological profiles.
For instance, in the development of anti-inflammatory agents, bioisosteric replacement of a carbon atom with a sulfur atom has been shown to be a successful strategy. nih.govpreprints.org While not a direct replacement of the entire pyrrolidin-3-ol ring, this demonstrates the principle of atomic substitution to modulate activity.
In the context of HIV-1 protease inhibitors, a cyclic sulfone group has been used as a bioisostere to accept hydrogen bonds from the target enzyme, mimicking the interaction of a natural peptide backbone. mdpi.com This suggests that cyclic structures with hydrogen bond accepting capabilities could be potential bioisosteres for the pyrrolidin-3-ol ring.
Furthermore, the concept of scaffold hopping, which involves replacing a core molecular framework with a structurally different one while retaining similar biological activity, is closely related to bioisosterism. mdpi.com Computational methods can be employed to identify potential bioisosteric scaffolds that maintain the desired pharmacophoric features.
Table 2: Potential Bioisosteric Replacements for the Pyrrolidin-3-ol Moiety
| Original Moiety | Potential Bioisostere | Rationale |
| Pyrrolidin-3-ol | Tetrahydrofuran-3-ol | Similar size, shape, and hydrogen bonding capability. |
| Pyrrolidin-3-ol | Thiolan-3-ol | Replacement of oxygen with sulfur can alter lipophilicity and metabolic stability. |
| Pyrrolidin-3-ol | Piperidin-4-ol | Ring expansion can alter conformational preferences and vectoral projection of substituents. |
| Pyrrolidin-3-ol | Acyclic amino alcohols | Increased conformational flexibility. |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol, both ¹H and ¹³C NMR would provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the pyrrolidin-3-ol moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton. The benzothiazole protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the aromatic ring current. The pyrrolidine (B122466) ring protons are found in the upfield region, with those closer to the nitrogen and oxygen atoms being shifted further downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The benzothiazole ring carbons, particularly the carbon atom of the C=N bond (C2), are significantly deshielded and appear at high chemical shifts. The carbons of the pyrrolidine ring appear at lower chemical shifts, with their positions indicating the influence of the adjacent heteroatoms.
The following tables present the predicted NMR data, based on analysis of the constituent fragments and related compounds.
Interactive Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.85 | d | 1H | Ar-H |
| ~7.65 | d | 1H | Ar-H |
| ~7.35 | t | 1H | Ar-H |
| ~7.15 | t | 1H | Ar-H |
| ~5.0-5.2 | br s | 1H | -OH |
| ~4.40 | m | 1H | CH-OH |
| ~3.6-3.8 | m | 2H | N-CH₂ |
| ~3.4-3.6 | m | 2H | N-CH₂ |
Interactive Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.0 | C=N (Benzothiazole C2) |
| ~152.5 | Ar-C |
| ~131.0 | Ar-C |
| ~126.5 | Ar-CH |
| ~124.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~121.5 | Ar-CH |
| ~68.0 | CH-OH |
| ~54.0 | N-CH₂ |
| ~45.0 | N-CH₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key absorptions would confirm the presence of the hydroxyl (-OH) group, the amine (C-N) bonds, the aromatic C=C bonds, and the characteristic benzothiazole ring vibrations.
Interactive Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3400-3200 | Broad | O-H stretch | Alcohol |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2960-2850 | Medium | C-H stretch | Aliphatic |
| ~1615 | Medium-Sharp | C=N stretch | Thiazole (B1198619) |
| 1580-1450 | Strong-Medium | C=C stretch | Aromatic Ring |
| 1350-1250 | Strong | C-N stretch | Aryl-Amine |
The broad absorption band in the region of 3400-3200 cm⁻¹ is a definitive indicator of the hydroxyl group's O-H stretching vibration. The presence of sharp peaks around 1615 cm⁻¹ and in the 1580-1450 cm⁻¹ range would confirm the benzothiazole ring system. nanobioletters.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition and confirmation of its molecular formula. For this compound, the molecular formula is C₁₁H₁₂N₂OS. HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺.
Interactive Table: HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂OS |
| Calculated Exact Mass | 220.0670 |
| Expected [M+H]⁺ | 221.0743 |
The observation of an ion peak at an m/z value corresponding to the calculated exact mass of the protonated molecule to within a very small tolerance (typically < 5 ppm) provides unequivocal evidence for the compound's molecular formula.
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation
Role of Stereochemistry in Activity Modulation:While the compound possesses a chiral center at the 3-position of the pyrrolidine (B122466) ring, no research was identified that compares the biological activities of its different stereoisomers.
Due to the strict requirement to focus solely on "1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol" and the lack of specific research on its SAR, this report cannot be completed as requested. To generate the desired article would require dedicated laboratory research involving the synthesis and biological evaluation of a series of analogs of this compound.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjahr.comresearchgate.net It is widely used to understand how a ligand, such as a benzothiazole (B30560) derivative, might interact with a protein's active site, thereby suggesting its potential mechanism of action. wjahr.com Studies on benzothiazole derivatives have explored their interactions with a variety of protein targets, including protein kinases, which are crucial in cancer and inflammatory diseases. biointerfaceresearch.comnih.gov
Molecular docking studies have been instrumental in profiling the interactions of benzothiazole-containing compounds against various enzymes implicated in disease. For instance, benzothiazole derivatives have been docked against targets like Epidermal Growth Factor Receptor (EGFR) kinase, p56lck, and Dihydropteroate Synthase (DHPS) to elucidate their inhibitory potential. biointerfaceresearch.comnih.govnih.gov
In a study targeting the EGFR tyrosine kinase domain, various benzothiazole derivatives were evaluated. nih.gov The docking simulations showed that these compounds could form stable complexes within the receptor's binding cavity, indicating their potential as EGFR inhibitors. nih.gov Similarly, investigations into benzothiazole-thiazole hybrids as inhibitors of the p56lck enzyme, which plays a role in T-cell activation, identified specific binding patterns within the ATP binding site. biointerfaceresearch.com Another study focused on the anti-Alzheimer's potential of benzothiazole derivatives by docking them into the active site of the Human BACE-1 enzyme. ijpbs.com
These studies collectively highlight the versatility of the benzothiazole scaffold in interacting with diverse biological targets, a characteristic that likely extends to 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol.
The effectiveness of a ligand is determined by its specific interactions with amino acid residues in the active site of a target protein. Docking studies provide a detailed map of these interactions.
For benzothiazole derivatives targeting EGFR, molecular docking has revealed key interactions within the ATP-binding site. nih.govresearchgate.net In many cases, the benzothiazole core acts as a hinge-binding motif. For example, studies on pyrimido[2,1-b]benzothiazole derivatives showed hydrogen bond formation with the crucial Met793 residue in the hinge region of the EGFR kinase domain. researchgate.net
In the context of DHPS inhibitors, docking of potent benzothiazole-sulfonylhydrazide compounds revealed interactions within the PABA pocket, including arene-H interactions with residues like Lys220. nih.gov For potential anti-Alzheimer's agents, docking of a thiazoloquinazolinedione derivative into the BACE-1 active site identified multiple interaction points within the protein's A and B chains. ijpbs.com
The table below summarizes findings from molecular docking studies on various benzothiazole derivatives, illustrating the types of interactions observed. While these studies did not specifically use this compound, the data provides a strong foundation for predicting its likely binding modes.
| Target Protein | Benzothiazole Derivative Class | Key Interacting Residues | Types of Interaction | Reference |
|---|---|---|---|---|
| EGFR Tyrosine Kinase | Pyrimido-benzothiazole derivatives | Met793, Leu718, Val726, Ala743, Lys745 | Hydrogen bonding, Hydrophobic interactions | researchgate.net |
| p56lck Kinase | Benzothiazole-thiazole hybrids | Hinge region, Allosteric site | ATP-competitive binding | biointerfaceresearch.com |
| DHPS Enzyme | Benzothiazole pyrazolone (B3327878) derivatives | Lys220, Arg254 | Arene-H interactions, Hydrogen bonding | nih.gov |
| Human BACE-1 | Thiazoloquinazolinedione | Not specified | Binding within A and B chains | ijpbs.com |
| E. coli Dihydroorotase | Substituted benzothiazoles | Leu222, Asn44 | Hydrogen bonding | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wjahr.comnih.gov These models are crucial for predicting the activity of new, unsynthesized compounds and for understanding which physicochemical properties are important for their biological function. scirp.org
Several QSAR studies have been successfully conducted on series of benzothiazole derivatives to predict their anticancer and antimicrobial activities. nih.govnih.gov These studies typically involve calculating a range of molecular descriptors for a series of compounds with known activities and then using statistical methods, such as Multiple Linear Regression (MLR), to build a predictive model.
For example, a QSAR study on halogen- and amidino-substituted benzazoles against T-cell lymphoma cells developed robust models to elucidate the effects of substituents on antiproliferative activity. nih.gov Another study modeled the caspase-3 inhibitory activity of 1,2-benzisothiazol-3-one derivatives using a stepwise-MLR method, resulting in a model with good predictive power (R² = 0.91 for the training set). nih.gov Such models are valuable for guiding the synthesis of new derivatives with potentially enhanced potency. nih.gov
A key outcome of QSAR analysis is the identification of molecular descriptors that significantly influence biological activity. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.
In a QSAR analysis of benzazoles with antiproliferative activity, the models demonstrated that activity was dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. nih.gov For 1,2-benzisothiazol-3-one derivatives acting as caspase-3 inhibitors, important descriptors were found to be related to electronegativity, atomic masses, and atomic van der Waals volumes. nih.govresearchgate.net A study on benzimidazolyl-retrochalcones identified electronic energy (Eelec), lipophilicity (logP), chemical softness (S), and chemical hardness (η) as playing a significant role in their antitumor activity. scirp.org
The table below presents a summary of descriptors identified in various QSAR studies on benzothiazole and related heterocyclic systems.
| Compound Class | Biological Activity | Key Descriptors | Model Type | Reference |
|---|---|---|---|---|
| Substituted Benzazoles | Antiproliferative (HuT78 cells) | Topological properties, Atomic mass distribution, Polarizability, Van der Waals volumes | Not specified | nih.gov |
| 1,2-Benzisothiazol-3-one derivatives | Caspase-3 Inhibition | Electronegativity, Atomic masses, Atomic van der Waals volumes, Atom-centered fragments | Stepwise-MLR | nih.gov |
| Benzimidazolyl-retrochalcones | Anticancer (HCT-116 cells) | Electronic energy (Eelec), Lipophilicity (logP), Chemical softness (S), Chemical hardness (η) | MLR | scirp.org |
| Thiazol-benzimidazoles | EGFR Inhibition | Topological and quantum chemical descriptors | Not specified | nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful ligand-based drug design tool used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to be recognized by a specific biological target. thaiscience.info These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R). thaiscience.inforesearchgate.net Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases (virtual screening) to identify novel molecules with a high probability of being active. nih.gov
Studies on benzothiazole derivatives have utilized this approach to discover potent enzyme inhibitors. For example, a pharmacophore model was developed for a series of 2-amino-heteroaryl benzothiazole-6-anilides with p56lck inhibitory activity. thaiscience.info The initial analysis identified four key feature types: hydrogen-bond acceptor (A), hydrogen bond donor (D), aromatic ring (R), and hydrophobic site (H). thaiscience.info The best-developed hypothesis (AADHRR.15) consisted of six points: two acceptors, one donor, one hydrophobic site, and two aromatic rings. researchgate.net This model proved to be a reliable tool for predicting the activity of external test compounds and could be used to find new chemical entities. thaiscience.inforesearchgate.net
Pharmacophore modeling, therefore, represents a critical computational strategy for leveraging the structural information from known active compounds, like derivatives of the benzothiazole scaffold, to discover new lead compounds such as this compound for various therapeutic targets. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational flexibility and dynamic behavior of a molecule like this compound.
Conformational analysis through MD simulations reveals the various three-dimensional arrangements (conformations) that the molecule can adopt. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into the binding site of a protein. For this compound, simulations can identify the most stable, low-energy conformations and the energy barriers between different conformational states. This involves tracking key dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.
Furthermore, MD simulations are invaluable for studying binding dynamics. By placing the molecule in a simulated environment with a target protein, these simulations can model the process of binding and unbinding. This provides insights into the stability of the ligand-protein complex, the specific interactions (such as hydrogen bonds and hydrophobic contacts) that maintain the binding, and the free energy of binding. This information is critical for understanding the mechanism of action and for optimizing the compound's structure to enhance its binding affinity and selectivity.
Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound (Note: The following data is illustrative to demonstrate the type of information generated from MD simulations and is not based on published experimental results for this specific compound.)
| Simulation Parameter | Hypothetical Value/Observation | Significance |
| Simulation Time | 100 nanoseconds (ns) | Represents the duration over which the molecule's dynamics were observed. |
| Predominant Conformer | Pyrrolidinol ring in an 'envelope' pucker | Indicates the most stable, low-energy shape of this part of the molecule. |
| RMSD Fluctuation | 1.5 ± 0.3 Å | Measures the average change in atomic positions, indicating structural stability. |
| Key Intermolecular Interaction | Hydrogen bond between the hydroxyl group and a target residue (e.g., Asp-121) | Identifies a critical interaction for potential biological activity. |
| Binding Free Energy (ΔG_bind) | -8.5 kcal/mol | A calculated value suggesting the potential strength of binding to a target. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. Methods like Density Functional Theory (DFT) are commonly used to determine the electronic structure, reactivity, and spectroscopic properties of compounds such as this compound.
These calculations can map the electron density distribution across the molecule, identifying regions that are electron-rich or electron-poor. This is visualized through molecular electrostatic potential (MEP) maps, which are crucial for understanding how the molecule will interact with other molecules, including biological targets. For instance, the nitrogen and sulfur atoms in the benzothiazole ring and the oxygen atom of the hydroxyl group are expected to be nucleophilic (electron-rich) centers.
Quantum chemical methods also allow for the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, these calculations can predict various chemical reactivity descriptors, such as ionization potential, electron affinity, and electronegativity, which help in understanding the molecule's behavior in chemical reactions.
Table 2: Illustrative Data from a Hypothetical Quantum Chemical Calculation (DFT) of this compound (Note: The following data is illustrative to demonstrate the type of information generated from quantum chemical calculations and is not based on published experimental results for this specific compound.)
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.4 eV | Indicates the molecule's chemical reactivity and stability. |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, influencing its solubility and interactions. |
| Molecular Electrostatic Potential | Negative potential around N, S, and O atoms | Predicts sites for electrophilic attack and hydrogen bonding. |
Future Research Directions and Translational Perspectives Pre Clinical Research
Exploration of Novel Biological Targets for 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol
The benzothiazole (B30560) core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets. nih.govpharmacyjournal.inijper.org A critical first step in the preclinical development of this compound is a comprehensive screening initiative to identify and validate its biological targets.
A primary focus should be on extensive kinase profiling , as benzothiazole derivatives have demonstrated potent inhibitory effects against various kinases, including phosphoinositide 3-kinases (PI3K), the mammalian target of rapamycin (B549165) (mTOR), and epidermal growth factor receptor (EGFR) tyrosine kinases. nih.govacs.orgnih.gov A broad-panel kinase assay could uncover specific kinase targets, suggesting potential applications in oncology and inflammatory diseases. nih.govnih.gov
Beyond kinases, enzyme inhibition assays against other classes of enzymes are warranted. For instance, related benzothiazole compounds have been investigated as inhibitors of monoamine oxidase (MAO) and cyclooxygenase (COX), enzymes that are key targets in the treatment of neurodegenerative disorders and inflammation, respectively. nih.govresearchgate.net
Furthermore, phenotypic screening using high-content imaging in various disease-relevant cell models can reveal the compound's effects on cellular processes. Subsequent target deconvolution efforts can then identify the specific molecular machinery responsible for the observed cellular changes.
Table 1: Potential Biological Target Classes for this compound Based on Analogous Compounds
| Target Class | Examples from Related Benzothiazole Compounds | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | PI3K, mTOR, EGFR, p38 MAPK nih.govacs.orgnih.govnih.gov | Cancer, Inflammation |
| Monoamine Oxidases | MAO-A, MAO-B researchgate.net | Neurodegenerative Diseases, Depression |
| Cyclooxygenases | COX-1, COX-2 nih.gov | Inflammation, Pain |
| Aldose Reductase | Inhibition of Aldose Reductase | Diabetic Complications |
Development of Advanced Synthetic Strategies for Complex Analogues
To build a robust structure-activity relationship (SAR) and optimize the therapeutic profile of this compound, the development of sophisticated and efficient synthetic methodologies is paramount.
The pyrrolidin-3-ol component of the molecule possesses a chiral center, which is likely to be a key determinant of its biological activity. Therefore, future synthetic work should prioritize the development of stereoselective syntheses to obtain enantiomerically pure (R)- and (S)-isomers of the compound. This can be achieved by utilizing chiral starting materials such as (S)-proline or by employing asymmetric synthesis techniques. osi.lvgoogle.com
The creation of a diverse library of analogues is essential for a thorough exploration of the surrounding chemical space. Diversity-oriented synthesis , leveraging modern synthetic methods like multicomponent reactions, C-H activation, and photoredox catalysis, can facilitate the rapid generation of derivatives with various substituents on both the benzothiazole and pyrrolidine (B122466) rings. researchgate.net
Additionally, the implementation of late-stage functionalization strategies would be highly beneficial. The ability to introduce new functional groups in the final steps of the synthesis allows for the rapid fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Integration of Multi-Omics Data in Activity Profiling
A systems-level understanding of the mechanism of action and potential off-target effects of this compound can be achieved through the integration of multi-omics data.
By treating relevant cell models with the compound and subsequently analyzing the transcriptome (RNA) and proteome (proteins), researchers can obtain a global view of the modulated cellular pathways. This can help to identify the primary target and its downstream signaling networks.
Metabolomic analysis of treated cells or organisms can shed light on the compound's influence on metabolic pathways, which is especially relevant if the compound is found to target a metabolic enzyme.
The true power of this approach is realized through the integrative analysis of these datasets. Correlating changes in gene expression with protein abundance and metabolite levels can provide a comprehensive picture of the compound's biological impact and aid in the discovery of biomarkers for monitoring its activity in preclinical studies.
Application of Artificial Intelligence and Machine Learning in Scaffold Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid and data-driven optimization of lead compounds.
Predictive modeling , such as Quantitative Structure-Activity Relationship (QSAR) analysis, can be employed to build models that predict the biological activity of virtual compounds based on their chemical structure. This allows for the prioritization of the most promising analogues for synthesis. nih.gov
De novo design utilizing generative AI models can propose novel molecular structures based on the learned features of known active compounds. This can lead to the design of new this compound analogues with potentially enhanced potency and improved drug-like properties. nih.govkaist.ac.kr
Table 2: Potential Applications of AI and Machine Learning in the Preclinical Development of this compound Analogues
| AI/ML Application | Description | Potential Outcome |
|---|---|---|
| Predictive QSAR Modeling | Building computational models to forecast the activity of unsynthesized molecules. | Efficient prioritization of synthetic targets, saving time and resources. |
| De Novo Design | Employing generative algorithms to create novel chemical structures with desired properties. | Discovery of new and more effective analogues with optimized characteristics. |
| Scaffold Hopping | Identifying alternative core structures that retain key binding features. | Generation of novel chemical series with distinct intellectual property. |
Design of Targeted Probes for Biological System Interrogation (Pre-clinical)
Upon the identification and validation of a primary biological target for this compound, the next logical step is the design and synthesis of targeted chemical probes. These probes are indispensable tools for studying the target within its native biological environment.
If the target is an enzyme, Activity-Based Probes (ABPs) can be developed from the this compound scaffold. ABPs form a covalent bond with the active site of their target, enabling direct detection and quantification of enzyme activity in complex biological samples. nih.govnih.govbiorxiv.org
Fluorescent probes can be created by attaching a fluorescent dye to the parent molecule. researchgate.netstemmpress.comconsensus.appnih.govrsc.org This allows for the visualization of the compound's subcellular localization and its interaction with the target protein via fluorescence microscopy.
The synthesis of analogues containing a biotin tag or a "clickable" functional group (such as an alkyne or azide) would enable pull-down experiments. These experiments are crucial for confirming the intended target and identifying any potential off-target interactions by isolating the compound's binding partners from a cell lysate.
The development of these chemical probes will be instrumental in elucidating the detailed molecular mechanisms of this compound, marking a significant milestone in its progression from a promising chemical scaffold to a potential therapeutic agent.
Q & A
(Basic) What synthetic methodologies are commonly employed to prepare 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol, and how do reaction conditions influence yield?
The synthesis typically involves 1,3-dipolar cycloaddition or condensation reactions between benzothiazole derivatives and pyrrolidine precursors. For example, benzothiazole-2-amine can react with a functionalized pyrrolidin-3-ol under acidic or basic conditions. Key factors include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cycloaddition efficiency by activating electrophilic centers .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates recrystallization .
- Temperature control : Reflux conditions (~80–100°C) are critical for achieving >70% yield, as lower temperatures result in incomplete ring closure .
(Basic) What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR resolves stereochemistry at the pyrrolidine C3 position. The hydroxyl proton typically appears as a broad singlet (δ 3.2–3.5 ppm), while benzothiazole protons resonate at δ 7.5–8.2 ppm .
- X-ray crystallography confirms spatial arrangement. For analogous benzothiazole-pyrrolidine hybrids, C–C bond lengths average 1.52 Å, with R-factors <0.05 ensuring high precision .
Mass Spectrometry (MS):
- High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺) with <2 ppm error, critical for verifying synthetic intermediates .
(Advanced) How can enantioselective synthesis of this compound be optimized, and what chiral resolution methods are recommended?
Enantiomeric purity is achieved via:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during cycloaddition, achieving up to 95% enantiomeric excess (ee) .
- Chromatographic resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate diastereomers with baseline resolution (Rs >1.5) .
- Crystallization-induced asymmetric transformation (CIAT) : Recrystallization in chiral solvents (e.g., (S)-limonene) enhances ee by 10–15% .
(Advanced) What computational tools are available to predict reaction pathways and optimize synthetic routes?
- Retrosynthetic analysis : Prioritizes pathways with minimal steps (e.g., one-step cycloaddition via 1,3-dipolar intermediates) .
- DFT calculations : Simulate transition states to identify energy barriers. For example, benzothiazole-pyrrolidine coupling has a calculated ΔG‡ of 25–30 kcal/mol, favoring temperatures >80°C .
(Basic) How should researchers address stability issues during storage and handling?
- Storage : -20°C under inert gas (N₂/Ar) prevents oxidation of the pyrrolidine hydroxyl group. Degradation rates increase by 15% at 4°C .
- Handling : Use anhydrous solvents (e.g., THF) to avoid hydrolysis; residual water >0.1% reduces yield by 20% in subsequent reactions .
(Advanced) How can contradictory biological activity data across studies be systematically analyzed?
- Purity validation : Combine HPLC (purity >98%) with HRMS to rule out impurities .
- Stereochemical verification : Compare CD spectra or X-ray data to confirm configuration, as R/S enantiomers may exhibit opposing activity (e.g., IC50 differences of 10–100x) .
- Assay standardization : Use positive controls (e.g., kinase inhibitors) to normalize inter-lab variability in enzyme inhibition studies .
(Advanced) What strategies mitigate side reactions during functionalization of the benzothiazole ring?
- Protecting groups : Temporarily block the pyrrolidine hydroxyl with tert-butyldimethylsilyl (TBS) ethers during benzothiazole nitration or halogenation .
- Directed ortho-metalation : Use LiTMP to regioselectively functionalize the benzothiazole C5 position, minimizing byproducts (<5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
